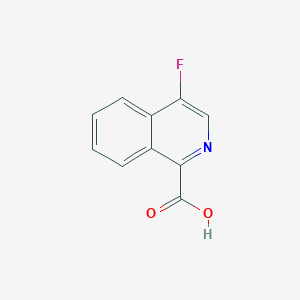

4-Fluoroisoquinoline-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXCDWRCIMYVRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoroisoquinoline 1 Carboxylic Acid and Analogous Fluorinated Isoquinoline Systems

Direct Synthesis of 4-Fluoroisoquinoline-1-carboxylic Acid and its Direct Precursors

The direct synthesis of this compound and its immediate precursors involves several key chemical transformations, including reductive processes, the use of halogenated intermediates, and the strategic introduction of fluorine via diazonium salts.

Approaches via Reductive Decomposition of Substituted Fluoroisoquinolines

One method for the synthesis of fluorinated isoquinolines involves the reduction of a nitro group, followed by the removal of a bromo substituent. For instance, the synthesis of 8-aminoisoquinoline, a precursor for fluorinated analogs, starts with the bromination of isoquinoline (B145761) at position 5, followed by nitration at position 8 to yield 5-bromo-8-nitroisoquinoline. The subsequent reduction of the nitro group is accompanied by the reductive removal (decomposition) of the bromo substituent, leading to 8-aminoisoquinoline. mdpi.com This aminoisoquinoline can then undergo further reactions, such as diazotization, to introduce a fluorine atom.

Another relevant transformation involves the reduction of 4-fluoro-5-nitroisoquinoline (B8650222). In a documented pathway, 4-fluoroisoquinoline (B1268607) is nitrated to produce a mixture of 4-fluoro-5-nitroisoquinoline and its regioisomer. google.com This nitro-substituted intermediate is then reduced using reagents like stannous chloride dihydrate in concentrated hydrochloric acid to yield 4-fluoro-5-aminoisoquinoline, a key precursor for further functionalization. google.com

Synthesis from 4-Bromo- and 1-Chloro-4-fluoroisoquinoline Intermediates

Halogenated isoquinolines serve as versatile intermediates for the synthesis of fluorinated derivatives. A common starting point is the bromination of an isoquinoline salt to produce 4-bromoisoquinoline (B23445). quickcompany.in This intermediate is crucial as the bromine atom can be replaced in subsequent steps. For example, 4-bromoisoquinoline can undergo ammonolysis to produce 4-aminoisoquinoline, which is a direct precursor for 4-fluoroisoquinoline via the Balz-Schiemann reaction. quickcompany.in The process typically involves heating 4-bromoisoquinoline with an ammonia (B1221849) source under pressure. quickcompany.in

The use of multi-halogenated isoquinolines, such as 4-bromo-1-chloro-isoquinoline, also provides a strategic entry point. These compounds allow for selective reactions at different positions of the isoquinoline core, enabling the construction of complex fluorinated derivatives.

Reaction Scheme: From Isoquinoline to 4-Fluoroisoquinoline

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | Isoquinoline | HBr | Isoquinoline hydrobromide salt | Salt formation for bromination |

| 2 | Isoquinoline hydrobromide salt | Bromine | 4-Bromoisoquinoline | Introduction of bromine at C4 |

| 3 | 4-Bromoisoquinoline | Ammonia | 4-Aminoisoquinoline | Substitution of bromine with an amino group |

| 4 | 4-Aminoisoquinoline | HBF4, NaNO2 | Diazonium fluoroborate salt | Formation of diazonium salt |

Strategies Involving Diazonium Salts for Fluorine Introduction

The introduction of a fluorine atom onto an aromatic or heteroaromatic ring is frequently achieved through the thermal decomposition of a diazonium salt, a method known as the Balz-Schiemann reaction. thieme-connect.dethieme-connect.de This strategy is particularly effective for synthesizing 4-fluoroisoquinoline from 4-aminoisoquinoline. quickcompany.in

The process begins with the diazotization of 4-aminoisoquinoline. The amine is treated with fluoroboric acid (HBF₄) and sodium nitrite (B80452) at low temperatures (-15 to -10 °C) to form the corresponding diazonium fluoroborate salt. quickcompany.in This salt is often unstable and is typically filtered and washed while cold. The subsequent step is the thermal decomposition of the isolated diazonium salt. Heating the salt, often in a high-boiling solvent like toluene, causes the release of nitrogen gas and boron trifluoride, resulting in the formation of 4-fluoroisoquinoline. quickcompany.inthieme-connect.de This method is a reliable way to introduce fluorine into the isoquinoline ring system at a specific position. quickcompany.in

A similar strategy can be applied to other amino-substituted isoquinolines. For instance, 5-amino-4-fluoroisoquinoline can be diazotized with sodium nitrite, and the resulting diazo compound can be used in subsequent reactions, such as the Sandmeyer reaction, to introduce other functional groups. google.com

Synthesis of Substituted 4-Fluoroisoquinoline Derivatives

The synthesis of more complex, substituted 4-fluoroisoquinoline derivatives often requires building the isoquinoline scaffold from simpler starting materials or employing advanced reaction strategies.

Utilizing 2-Bromobenzaldehydes as Starting Materials

A powerful method for constructing the isoquinoline core involves using 2-bromobenzaldehydes as a key building block. One such approach is the Sonogashira coupling reaction. In this method, a 2-bromobenzaldehyde (B122850) is coupled with a terminal alkyne. nih.gov The resulting product contains the necessary carbon framework which can then undergo a cascade imino-annulation reaction to form the isoquinoline ring. This strategy allows for the introduction of various substituents onto the isoquinoline skeleton, depending on the nature of the alkyne used. By starting with a fluorinated 2-bromobenzaldehyde, this method can be adapted to produce substituted 4-fluoroisoquinoline derivatives. nih.gov

Multicomponent Reaction Strategies for Isoquinoline Scaffolds

Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex heterocyclic structures like isoquinolines in a single step from three or more starting materials. These reactions are highly atom-economical and can rapidly generate diverse molecular scaffolds.

One relevant example is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes to produce quinolines, which are structural isomers of isoquinolines. organic-chemistry.org This reaction proceeds through the formation of a nitrilium salt intermediate that undergoes cycloaddition with the alkyne. Adapting this methodology could provide a route to isoquinoline systems.

Another strategy involves the Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov While this reaction traditionally produces quinolines, modifications to the starting materials and reaction conditions could potentially lead to the formation of the isomeric isoquinoline-1-carboxylic acid scaffold. The development of MCRs for the direct synthesis of fluorinated isoquinoline derivatives remains an active area of research, promising more efficient and versatile routes to these valuable compounds. nih.gov

Cycloaddition Reactions for Fluorinated Heterocycles

Cycloaddition reactions represent a powerful tool for the construction of complex heterocyclic systems. A notable example is the decarboxylative/dehydrofluorinative formal [3 + 2] cycloaddition aromatization of isoquinolinium N-ylides with difluoroenoxysilanes. acs.orgacs.org This method provides a direct pathway to highly functionalized fluorinated pyrrolo[2,1-a]isoquinolines, which are structurally analogous to the core isoquinoline system. acs.orgacs.orgresearchgate.net The reaction proceeds under mild conditions and demonstrates high efficiency, affording the desired products in good to excellent yields. acs.orgacs.org The cascade cyclization pathway involves a sequence of reactions including a Mukaiyama–Mannich-type reaction, an intramolecular aldol (B89426) reaction, lactonization, and a final decarboxylative/dehydrofluorinative aromatization step. acs.org This strategy has been successfully applied to gram-scale synthesis and for the late-stage functionalization of drug molecules. acs.orgacs.org

The versatility of this approach allows for the synthesis of a variety of functionalized 1-fluoro-pyrrolo[2,1-a]isoquinolines from readily available starting materials. acs.org For instance, the reaction of isoquinolinium N-ylide and difluoroenoxysilane in acetonitrile (B52724) at 80 °C for 12 hours yields the target fluorinated heterocycle. acs.org Subsequent hydrolysis of the resulting ester group can afford the corresponding carboxylic acid. acs.org

General Fluorination Strategies Applicable to Isoquinoline Systems

A variety of synthetic techniques have been developed over the last decade to introduce fluorine or fluorine-containing groups into the isoquinoline framework. researchgate.net These methods can be broadly categorized based on the nature of the fluorinating agent and the reaction mechanism, and they allow for the introduction of fluorine at nearly every carbon position of the isoquinoline core. researchgate.netresearchgate.net

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination of electron-deficient azaarenes like quinolines and isoquinolines presents a significant challenge. acs.orgnih.gov The primary difficulty arises from the formation of a Meisenheimer intermediate after the addition of a fluoride (B91410) ion; in this intermediate, the elimination of the fluoride ion to regenerate the starting material is often favored over the elimination of a hydride to form the fluorinated product. acs.orgnih.gov

To overcome this, a novel concept for nucleophilic C–H fluorination has been developed that avoids the formation of the problematic Meisenheimer intermediate. acs.orgnih.gov This strategy involves a chain process with an asynchronous concerted F⁻-e⁻-H⁺ transfer. acs.orgnih.gov This concerted nucleophilic aromatic substitution has enabled the first successful nucleophilic oxidative fluorination of quinolines, a system closely related to isoquinolines. acs.orgnih.gov This method represents a significant advance as it allows for the direct transformation of aromatic C-H bonds to C-F bonds without requiring pre-functionalization of the substrate. nih.gov

Electrophilic Fluorination Methodologies

Electrophilic fluorination utilizes reagents that act as a source of "F⁺" to react with carbon-centered nucleophiles. wikipedia.org While highly reactive agents like elemental fluorine can be used, modern organic synthesis largely relies on safer and more stable reagents containing a nitrogen-fluorine (N-F) bond. wikipedia.org Commonly used electrophilic N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org

These reagents have proven effective for the synthesis of fluorinated isoquinolines. rsc.org For example, a general procedure for preparing 4-fluoroisoquinoline derivatives involves the reaction of an imine derivative with NFSI in the presence of silver nitrate (B79036) (AgNO₃) and lithium carbonate (Li₂CO₃) in N,N-dimethyl acetamide (B32628) (DMA). rsc.org This approach is part of a multi-step synthesis that begins with readily available 2-bromobenzaldehydes. rsc.org The mechanism of electrophilic fluorination is complex and may proceed through either an Sₙ2 or a single-electron transfer (SET) pathway, though the exact mechanism remains a subject of investigation. wikipedia.org

Metal-Catalyzed Fluorination Approaches

Transition-metal catalysis has become an indispensable tool in modern fluorine chemistry, offering efficient and selective methods for incorporating fluorine-containing groups. nih.gov Various transition metals, including palladium, copper, rhodium, nickel, and iron, have been employed to catalyze fluorination reactions, often with high efficiency and broad functional group tolerance. nih.gov

One such approach is the Rh(III)-catalyzed [4 + 2] annulation between oxadiazoles (B1248032) and difluoromethylene alkynes, which provides efficacious access to vinyl fluorinated isoquinolines. acs.orgacs.org This method proceeds via a C–H functionalization strategy and demonstrates excellent chemoselectivity and regioselectivity, allowing for the practical installation of a fluorovinyl motif onto the isoquinoline framework. acs.orgacs.org Another key strategy is the palladium-catalyzed annulation reaction of fluoroalkylated alkynes with 2-iodobenzylidenamines. This reaction proceeds smoothly in the presence of a Pd(PPh₃)₄ catalyst to regioselectively yield 4-fluoroalkylated isoquinolines in high yields. nih.gov

Tandem Annulation and Ring-Closing Strategies with Fluorinated Reagents

Tandem reactions, where multiple bond-forming events occur in a single operation, provide an efficient route to complex molecules from simple precursors. In the context of fluorinated isoquinolines, tandem annulation and ring-closing strategies often utilize fluorinated starting materials to construct the heterocyclic core. For instance, the intramolecular cyclization of o-cyano-β,β-difluorostyrenes can be used to synthesize 3-fluoroisoquinolines. nih.gov In this reaction, an organolithium reagent attacks the cyano carbon, generating a nitrogen anion that subsequently undergoes an intramolecular substitution of a vinylic fluorine to close the ring. nih.gov Similarly, palladium-catalyzed annulation reactions can be employed to construct 4-fluoroalkylated isoquinolines in a single step from fluorinated alkynes and 2-iodobenzylidenamines. nih.gov

Application of Microwave Irradiation in Fluorinated Heterocycle Synthesis

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation is particularly beneficial in the synthesis of heterocyclic compounds, including fluorinated derivatives. dntb.gov.uafrontiersin.org

Microwave heating can significantly enhance the efficiency of [¹⁸F]fluoride incorporation in radiolabeling reactions, reducing reaction times from minutes to seconds and allowing for lower reaction temperatures. nih.gov This technology has been effectively used in the synthesis of various quinoline (B57606) and isoquinoline derivatives. nih.govfrontiersin.org For example, a microwave-assisted, Brønsted acid-catalyzed [4 + 2] cycloaddition of p-fluorophenyl ynamide and nitriles produces 5-fluoroisoquinolines in good yield. researchgate.net The rapid and efficient heating provided by microwaves makes it a preferred method for many synthetic transformations in modern medicinal chemistry. nih.gov

Utilization of Ionic Liquids in Fluorination Protocols

Ionic liquids (ILs) have emerged as promising media for a variety of chemical transformations, including nucleophilic fluorination reactions, owing to their unique properties such as low vapor pressure, high thermal stability, and excellent dissolution capabilities for both organic and inorganic compounds. mdpi.comnih.gov While direct examples of the synthesis of this compound using ionic liquids are not extensively documented, the application of ILs in analogous fluorination reactions of aromatic and heteroaromatic systems suggests their potential utility.

One of the primary challenges in nucleophilic fluorination is the low solubility and reactivity of fluoride salts. mdpi.com Ionic liquids can address this by solvating the metal fluoride, thereby increasing the nucleophilicity of the fluoride anion. mdpi.com For instance, imidazolium-based ionic liquids have been shown to facilitate SN2 fluorination reactions using alkali metal fluorides like KF and CsF. mdpi.com The cationic part of the IL is thought to interact with the leaving group, while the anionic part interacts with the metal cation of the fluoride salt, effectively "freeing" the fluoride anion for nucleophilic attack. mdpi.com

Another relevant fluorination method that can be enhanced by ionic liquids is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. organic-chemistry.org Traditional Balz-Schiemann reactions often suffer from harsh conditions and inconsistent yields. nih.gov The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), can provide a more controlled reaction environment, leading to improved yields and selectivity in the fluorination of aryl and heteroaryl amines. researchgate.netorganic-chemistry.org This approach could be hypothetically applied to an amino-substituted isoquinoline-1-carboxylic acid precursor to introduce the fluorine atom at the 4-position.

The table below summarizes the potential advantages of using ionic liquids in fluorination reactions applicable to isoquinoline systems.

| Feature of Ionic Liquids | Advantage in Fluorination Protocols | Potential Application to Isoquinoline Synthesis |

| High Polarity | Enhanced dissolution of fluoride salts (e.g., KF, CsF). mdpi.com | Overcoming the poor solubility of fluoride sources for nucleophilic substitution on a suitable isoquinoline precursor. |

| Negligible Vapor Pressure | Allows for higher reaction temperatures and simplified product isolation. nih.gov | Facilitating reactions that require elevated temperatures without the need for high-pressure apparatus. |

| Task-Specific Design | Cations and anions can be modified to optimize reactivity and selectivity. mdpi.com | Tailoring the ionic liquid to favor fluorination at the C4 position of the isoquinoline ring. |

| Recyclability | Potential for more sustainable and cost-effective processes. researchgate.net | Reducing the environmental impact and cost of the overall synthesis. |

Synthesis of Related Isoquinoline and Quinoline Carboxylic Acid Scaffolds

The development of synthetic routes to isoquinoline and quinoline carboxylic acids is of significant interest due to the prevalence of these scaffolds in biologically active compounds. Various innovative methodologies have been established to construct these heterocyclic systems with diverse substitution patterns.

Copper-Catalyzed Cascade Reactions for Isoquinolone Carboxylic Acids

Copper-catalyzed reactions have proven to be powerful tools for the construction of complex heterocyclic frameworks. A notable example is the synthesis of polysubstituted isoquinolone-4-carboxylic acids through a copper-catalyzed cascade reaction. nih.govacs.org This methodology utilizes readily available starting materials and proceeds through a domino sequence that combines an Ugi four-component reaction (Ugi-4CR) with a subsequent copper-catalyzed cyclization. nih.govacs.org

The process typically begins with an ammonia-Ugi-4CR involving an aldehyde, a 2-halobenzoic acid, an isocyanide, and ammonia to generate a linear Ugi product. nih.gov This intermediate then undergoes a copper(I)-catalyzed intramolecular C-C bond formation (an Ullmann-type coupling) followed by condensation and a final intramolecular SN2 reaction to yield the desired isoquinolone-4-carboxylic acid. nih.govacs.org A key advantage of this ligand-free catalytic system is its broad substrate scope and good functional group tolerance, allowing for the creation of a diverse library of isoquinolone derivatives in moderate to good yields. nih.govacs.org

The table below outlines the key steps and features of this copper-catalyzed cascade reaction.

| Step | Description | Key Reagents/Catalysts |

| 1. Ugi-4CR | Formation of a linear α-acylamino amide intermediate. | Aldehyde, 2-halobenzoic acid, isocyanide, ammonia. |

| 2. Cascade Cyclization | Intramolecular C-C bond formation, condensation, and SN2 reaction. | CuI, Cs2CO3, dioxane. nih.govacs.org |

Diastereoselective Synthesis of Tetrahydroisoquinoline Carboxylic Acids

The synthesis of enantiomerically pure tetrahydroisoquinoline (THIQ) carboxylic acids is of great importance, as these chiral building blocks are found in numerous natural products and pharmaceuticals. A number of diastereoselective and enantioselective methods have been developed to access these structures.

One elegant approach combines the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization in a three-step sequence to achieve the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.comnih.gov The stereoselectivity is induced by a chiral amine component, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, used in the initial Petasis reaction. mdpi.com The resulting diastereomeric oxazin-2-one intermediates can be separated and then individually transformed into the target THIQ carboxylic acid. mdpi.comnih.gov

Another powerful strategy for obtaining enantiomerically pure THIQ carboxylic acids is through chemo-enzymatic deracemization. aiche.org This method employs a D-amino acid oxidase (DAAO) to selectively oxidize the D-enantiomer of a racemic THIQ carboxylic acid to the corresponding imine. aiche.org In the presence of a reducing agent, such as ammonia-borane, the imine is then reduced back to the racemic amine, leading to a gradual enrichment of the S-enantiomer. aiche.org This one-pot process can achieve high conversions and excellent enantiomeric excess (>99% ee). aiche.org

The following table compares these two diastereoselective/enantioselective methods.

| Method | Key Features | Stereochemical Control |

| Petasis/Pomeranz–Fritsch–Bobbitt | Combination of two powerful synthetic reactions; diastereomeric intermediates are separable. mdpi.com | Diastereoselectivity is controlled by a chiral auxiliary in the Petasis reaction. mdpi.com |

| Chemo-enzymatic Deracemization | One-pot process; high enantiomeric purity. aiche.org | Enantioselectivity is governed by the D-amino acid oxidase enzyme. aiche.org |

Petasis Reaction in Isoquinoline Amino Acid Synthesis

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to form substituted amines. organic-chemistry.orgwikipedia.org This reaction is particularly useful for the synthesis of α-amino acids when glyoxylic acid is used as the carbonyl component. organic-chemistry.org

In the synthesis of tetrahydroisoquinoline-1-carboxylic acids, the Petasis reaction serves as a key step to introduce the carboxylic acid functionality and set the stage for the subsequent cyclization. mdpi.combeilstein-journals.org The use of a chiral amine component can render the reaction highly diastereoselective. wikipedia.orgmdpi.com The mild reaction conditions and tolerance of a wide range of functional groups make the Petasis reaction a versatile tool in combinatorial chemistry and the synthesis of complex natural products. wikipedia.orgnih.gov

The general scheme for the Petasis reaction in the synthesis of an amino acid is depicted below:

Amine + Carbonyl (e.g., Glyoxylic Acid) + Boronic Acid → α-Amino Acid

This reaction has been successfully applied in the synthesis of (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, demonstrating its utility in constructing complex isoquinoline amino acid scaffolds. beilstein-journals.orgmdpi.comresearchgate.net

Pomeranz-Fritsch-Bobbitt Cyclization and Modern Variants

The Pomeranz-Fritsch reaction, first reported in 1893, is a classic method for the synthesis of isoquinolines involving the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comdrugfuture.com A significant modification by Bobbitt involves the reduction of the intermediate imine to an amine prior to cyclization, leading to the formation of 1,2,3,4-tetrahydroisoquinolines (THIQs). thermofisher.combeilstein-journals.org This Pomeranz-Fritsch-Bobbitt (PFB) cyclization is a cornerstone in the synthesis of the THIQ core structure. mdpi.comnih.gov

The reaction typically proceeds by treating an N-benzylaminoacetal with a strong acid, which catalyzes the cyclization onto the aromatic ring to form the THIQ skeleton. The PFB modification often employs milder acidic conditions, which can reduce the formation of byproducts. beilstein-journals.org

Modern variants of this reaction have expanded its scope and utility. For example, the use of silyl (B83357) triflate and a hindered amine base allows for the cyclization to proceed under milder conditions, making it compatible with acid-sensitive substrates. thieme-connect.com Furthermore, the PFB cyclization has been integrated into sequential reaction cascades, such as in combination with the Petasis reaction, to enable the efficient and diastereoselective synthesis of complex THIQ carboxylic acids. mdpi.comnih.gov These modern adaptations have enhanced the versatility of the Pomeranz-Fritsch-Bobbitt cyclization, solidifying its importance in contemporary heterocyclic synthesis.

Green Chemistry Principles in Quinoline-4-carboxylic Acid Synthesis (e.g., solvent-free, one-pot)

While direct green synthesis routes for this compound are not extensively documented, the principles of green chemistry have been widely applied to the synthesis of analogous quinoline-4-carboxylic acids. These methodologies, primarily centered around the Doebner and Pfitzinger reactions, offer valuable insights into environmentally benign approaches that could be adapted for isoquinoline systems. Key green strategies include the use of one-pot procedures, alternative energy sources like microwave irradiation, and the utilization of eco-friendly solvents and catalysts. ntu.ac.uk

One-pot, multi-component reactions are particularly advantageous as they reduce the number of synthetic steps, minimize waste from purification of intermediates, and save time and resources. clockss.orgacs.org The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a cornerstone for the synthesis of 2-substituted quinoline-4-carboxylic acids. ccspublishing.org.cn Green modifications to this reaction have focused on replacing traditional, often harsh, catalysts and volatile organic solvents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. ingentaconnect.commdpi.com In the context of quinoline-4-carboxylic acid synthesis, microwave irradiation has been successfully employed in both Doebner and Pfitzinger type reactions. wikipedia.org For instance, the synthesis of various quinoline-4-carboxylic acid derivatives has been achieved in good yields with short reaction times under microwave irradiation, sometimes using water as the solvent. wikipedia.org

The choice of solvent is a critical aspect of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Several methodologies have been developed for the synthesis of quinoline-4-carboxylic acids in aqueous media. ccspublishing.org.cn For example, the use of catalysts like ytterbium perfluorooctanoate has enabled the efficient synthesis of these compounds in water. ccspublishing.org.cn Similarly, dual green solvent systems, such as water and ethylene (B1197577) glycol, have been employed with catalysts like p-toluenesulfonic acid (p-TSA) in modified Doebner reactions. acs.orgrsc.org In some cases, reactions can be performed under solvent-free or "neat" conditions, completely eliminating solvent waste. ntu.ac.ukmdpi.com

The use of recyclable and non-toxic catalysts is another pillar of green synthesis. Organocatalysts, such as p-TSA, and solid acid catalysts like sulfamic acid, have been used effectively in these syntheses. mdpi.comrsc.org These catalysts are often cheaper, less toxic, and easier to handle than traditional metal-based catalysts.

| Reaction Type | Key Green Principles | Catalyst/Conditions | Solvent | Advantages |

|---|---|---|---|---|

| Doebner Reaction | One-pot, microwave-assisted | p-toluenesulfonic acid (p-TSA) | Ethanol | Good yields, short reaction times (3 min). mdpi.com |

| Doebner Reaction | One-pot, aqueous medium | Ytterbium perfluorooctanoate | Water | Environmentally benign, catalyst recycling. ccspublishing.org.cn |

| Doebner Reaction | One-pot, solid acid catalyst | Sulfamic acid | Water | Efficient, recyclable catalyst. |

| Pfitzinger Reaction | Microwave-assisted | Sodium hydroxide | Water | Facile and efficient for 2-unsubstituted quinoline-4-carboxylic acids. wikipedia.org |

| Doebner Hydrogen Transfer | One-pot, dual green solvent | p-toluenesulfonic acid (p-TSA) | Water/Ethylene Glycol | Mild conditions, excellent conversion rates. acs.org |

| Povarov Reaction | Solvent-free (neat) | p-sulfonic acid calix wikipedia.orgarene | None | Moderate to good yields under microwave conditions. mdpi.com |

Oxidative Cleavage Methodologies for Carboxylic Acid Formation

The introduction of a carboxylic acid group onto a heterocyclic ring can be achieved through various methods, including the oxidation of a suitable precursor. Oxidative cleavage is a powerful strategy where a carbon-carbon multiple bond or an alkyl group is cleaved to form a carboxylic acid.

A common approach for forming a carboxylic acid on an aromatic ring is the oxidation of an alkyl side chain. For instance, a methyl group at the 1-position of the isoquinoline ring can be oxidized to a carboxylic acid. The oxidation of 1-methylisoquinoline (B155361) to isoquinoline-1-carboxylic acid is a known transformation. This method provides a direct route to the desired functionality, assuming the precursor, in this case, 4-fluoro-1-methylisoquinoline, is accessible.

Another relevant synthetic route to isoquinoline-1-carboxylic acids is the Reissert reaction. wikipedia.org This reaction involves the treatment of isoquinoline with an acyl chloride and a cyanide source (e.g., potassium cyanide or trimethylsilyl (B98337) cyanide) to form an intermediate known as a Reissert compound (a 1-acyl-2-cyano-1,2-dihydroisoquinoline). clockss.orgwikipedia.org Subsequent acid-catalyzed hydrolysis of the Reissert compound yields the corresponding isoquinoline-1-carboxylic acid. shahucollegelatur.org.in This methodology is versatile and has been successfully applied to a range of substituted isoquinolines.

Furthermore, oxidative cleavage of a carbon-carbon double bond offers a pathway to carboxylic acids. If a 1-alkenylisoquinoline derivative can be synthesized, ozonolysis followed by an oxidative workup is a classic and effective method for cleaving the double bond to form a carboxylic acid. organic-chemistry.org Modern, one-pot ozonolysis-oxidation procedures have been developed that are milder and more efficient, often utilizing reagents like sodium chlorite (B76162) for the oxidative step in an aqueous organic solvent system. organic-chemistry.org This approach avoids the formation of hazardous intermediates and simplifies product isolation. organic-chemistry.org

In some contexts, enzymatic oxidations can be employed. For example, phenolic tetrahydroisoquinoline-1-carboxylic acids have been shown to undergo oxidative decarboxylation, though this leads to the loss of the carboxylic acid group. shahucollegelatur.org.in However, it highlights the potential for biocatalytic approaches in the modification of the isoquinoline scaffold.

| Methodology | Precursor | Key Reagents | Product | Description |

|---|---|---|---|---|

| Side-chain Oxidation | 1-Methylisoquinoline | Oxidizing agents (e.g., KMnO₄, SeO₂) | Isoquinoline-1-carboxylic acid | Direct oxidation of an alkyl group at the C1 position. |

| Reissert Reaction | Isoquinoline | 1. Acyl chloride, KCN/TMSCN 2. Acid hydrolysis | Isoquinoline-1-carboxylic acid | Forms a Reissert intermediate which is then hydrolyzed. wikipedia.orgshahucollegelatur.org.in |

| Oxidative Cleavage of Alkenes | 1-Alkenylisoquinoline | 1. Ozone (O₃) 2. Oxidative workup (e.g., H₂O₂, NaClO₂) | Isoquinoline-1-carboxylic acid | Cleavage of a C=C bond to form the carboxylic acid. organic-chemistry.org |

Advanced Spectroscopic and Computational Approaches in 4 Fluoroisoquinoline 1 Carboxylic Acid Research

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic arrangement of 4-Fluoroisoquinoline-1-carboxylic acid. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment, connectivity, and through-space proximity of atoms.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms within the molecule. The acidic proton of the carboxylic acid group is expected to be highly deshielded, appearing as a broad singlet in the 10–12 ppm region. libretexts.orglibretexts.org Protons on the aromatic isoquinoline (B145761) ring will appear further downfield, typically between 7.0 and 9.0 ppm, with their exact chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the fluorine atom and the carboxylic acid group.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is characteristically deshielded, with a chemical shift expected in the 160-180 ppm range. libretexts.orglibretexts.org The carbons of the aromatic rings will resonate between approximately 120 and 160 ppm. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic feature. For example, in the closely related compound 4-Fluoroisoquinoline-3-carbaldehyde, the fluorine-bearing carbon appears as a doublet with a coupling constant of ¹JFC = 280.7 Hz. rsc.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. This technique is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected. In a related derivative, 4-Fluoroisoquinoline-3-carbaldehyde, the fluorine signal appears at -136.1 ppm. rsc.org This provides a direct method for confirming the presence and electronic state of the fluorine substituent.

Table 1: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad singlet, disappears on D₂O exchange. libretexts.org |

| Aromatic (Ar-H) | 7.0 - 9.0 | Complex multiplets, specific shifts depend on position. | |

| ¹³C | Carbonyl (-C OOH) | 160 - 180 | Deshielded signal. libretexts.org |

| Aromatic (Ar-C) | 120 - 160 | Multiple signals. | |

| Aromatic (Ar-C -F) | ~158 (d) | Large ¹J C-F coupling constant. rsc.org |

| ¹⁹F | Aromatic (Ar-F) | -130 to -140 | Singlet or multiplet depending on coupling to nearby protons. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by features of the carboxylic acid group.

A key feature is the O-H stretching vibration of the carboxylic acid, which appears as a very strong and characteristically broad band spanning from 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is a result of extensive hydrogen bonding between molecules, which typically form dimers in the solid state. libretexts.orgorgchemboulder.com The carbonyl (C=O) stretching vibration gives rise to an intense, sharp absorption band typically found between 1690 and 1760 cm⁻¹. orgchemboulder.comvscht.cz Other significant absorptions include the C-O stretch and O-H bend of the carboxylic acid group, as well as C=C and C=N stretching vibrations from the isoquinoline ring in the 1400-1600 cm⁻¹ region. vscht.cz The C-F bond stretch will also be present, typically in the 1000-1400 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibration | Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium, Sharp |

| C=O Stretch | Carboxylic Acid | 1690 - 1760 | Strong, Sharp |

| C=C / C=N Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |

| C-F Stretch | Fluoroaromatic | 1000 - 1400 | Strong |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₆FNO₂), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass. For instance, the calculated mass of the [M+Na]⁺ adduct of a related compound, 4-fluoroisoquinoline-3-carbaldehyde, was 198.0331, with the found value being 198.0326, demonstrating the high accuracy of the technique. rsc.org

In addition to determining the molecular formula, mass spectrometry provides information about the molecule's structure through fragmentation patterns. A common fragmentation pathway for carboxylic acid derivatives involves the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion (R-CO⁺), which often appears as a prominent peak in the spectrum. libretexts.orgnih.gov

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, it is possible to determine the precise spatial coordinates of every atom in the molecule. This technique yields unambiguous information on bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, it reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as the hydrogen-bonding patterns of the carboxylic acid groups. nih.gov While this method provides unparalleled structural detail, it is contingent upon the ability to grow a high-quality single crystal of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to show absorptions characteristic of the extended π-system of the isoquinoline ring. These π→π* transitions typically result in strong absorption bands. nih.gov The carbonyl group of the carboxylic acid also possesses a weaker n→π* transition. libretexts.org The position and intensity of these absorptions can be influenced by solvent polarity. nih.gov

Computational Chemistry Methodologies

Alongside experimental techniques, computational chemistry provides powerful tools for predicting and understanding the properties of this compound at a molecular level. Methods such as Density Functional Theory (DFT) can be employed to calculate a wide range of properties.

Computational models can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which serve to complement and aid in the interpretation of experimental results. frontiersin.org Furthermore, these methods can be used to determine key physicochemical properties that are otherwise difficult to measure, such as acid dissociation constants (pKa) and partition coefficients (logP), which are critical for understanding the molecule's behavior in different environments. nih.gov Quantum chemical calculations also provide insight into the electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to the molecule's reactivity and photophysical properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It allows for the calculation of various molecular properties that are crucial for predicting chemical reactivity. For this compound, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These parameters are fundamental to understanding how the molecule interacts with other chemical species, including biological targets.

Key reactivity descriptors derived from DFT include chemical potential, electrophilicity index, and chemical hardness and softness. nih.gov These properties help in predicting the stability and reactivity of the molecule. nih.gov For instance, the energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. DFT studies on related quinoline (B57606) derivatives have successfully utilized methods like B3LYP with basis sets such as 6-31+G(d,p) to optimize molecular geometries and calculate these electronic properties. researchgate.net This approach provides a theoretical framework for understanding the molecule's behavior in chemical reactions and biological systems.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 3.9 eV | Propensity to accept electrons |

Time-Dependent DFT for Spectroscopic Property Simulations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic absorption spectra, such as UV-Vis spectra. nih.gov By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate the spectroscopic properties of a molecule. nih.gov For this compound, TD-DFT simulations can predict the wavelengths of maximum absorption (λmax) and help in the interpretation of experimental spectra. These calculations provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of the isoquinoline scaffold. Computational methods like TD-DFT at the B3LYP/6-31G'(d,p) level have been effectively used to predict absorption spectra for similar quinoline derivatives. nih.gov

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 325 | 0.15 | HOMO → LUMO (π→π) |

| S0 → S2 | 280 | 0.08 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 255 | 0.21 | HOMO → LUMO+1 (π→π*) |

Molecular Modeling and Docking Studies for Scaffold Design and Interactions

Molecular modeling and docking are pivotal in modern drug design for evaluating the interactions between a ligand and a biological target. nih.gov These in silico techniques are used to predict the binding mode and affinity of a molecule, such as this compound, within the active site of a protein. nih.gov Docking algorithms, implemented in software like AutoDock Vina, systematically explore possible conformations of the ligand within the receptor's binding pocket and estimate the binding energy, typically in kcal/mol. nih.govresearchgate.net For quinoline-based compounds, docking studies have been instrumental in identifying potential therapeutic targets, such as DNA gyrase and topoisomerase, and in elucidating the key amino acid residues involved in binding. nih.gov This information is crucial for scaffold design and lead optimization, guiding the synthesis of derivatives with improved binding affinities. nih.gov

Conformational Analysis using Computational Methods

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis using computational methods aims to identify the stable conformations of a molecule and the energy barriers between them. nih.gov For this compound, a key area of conformational flexibility is the rotation around the C-C bond connecting the carboxylic acid group to the isoquinoline ring. The carboxyl group can exist in syn and anti conformations, with the syn form often being more stable due to intramolecular interactions. nih.gov Quantum mechanics (QM) and molecular dynamics (MD) simulations are employed to map the potential energy surface and determine the relative energies of different conformers. nih.gov Understanding the preferred conformation is essential as it dictates how the molecule presents its functional groups for interaction with a receptor.

| Method | Medium | Relative Energy (anti vs. syn) (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| QM (DFT) | Gas Phase | 4.5 | 13.5 |

| MD Simulation | Aqueous Solution | 2.8 | 9.2 |

Computational Structure-Activity Relationship (SAR) Investigations for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are used to predict the activity of novel compounds and to guide the design of more potent analogs. For derivatives of this compound, a QSAR model would be developed by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with experimentally determined biological activity. eurjchem.com The robustness of a QSAR model is assessed using statistical metrics like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). researchgate.neteurjchem.com These investigations allow for the efficient exploration of chemical space, prioritizing the synthesis of compounds with the highest predicted activity.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for examining the mechanisms of chemical reactions at the molecular level. nih.gov Theoretical studies can map out the entire energy profile of a reaction, including reactants, intermediates, transition states, and products. libretexts.org For this compound, this could involve modeling its synthesis or its reactions, such as the conversion of the carboxylic acid to an acid chloride using thionyl chloride. openstax.org By calculating the activation energies associated with transition states, chemists can understand the kinetics of a reaction and predict the most favorable pathway. khanacademy.org This knowledge is invaluable for optimizing reaction conditions to improve yields and reduce byproducts.

In Silico Analysis of Ligand-Target Binding Modes

Building upon molecular docking, in silico analysis of ligand-target binding modes offers a detailed view of the specific intermolecular interactions that stabilize the complex. nih.govresearchgate.net This analysis identifies key interactions such as hydrogen bonds, hydrophobic contacts, ionic bonds, and π-π stacking between the ligand and the amino acid residues of the target protein. researchgate.net For this compound, understanding its binding mode within a specific target is crucial for explaining its biological activity and for rational drug design. nih.gov Visualization tools are used to inspect the docked poses and quantify these interactions, providing a structural basis for the observed affinity and guiding modifications to the ligand to enhance binding. researchgate.net

| Interacting Residue | Interaction Type | Distance (Å) | Functional Group on Ligand |

|---|---|---|---|

| Asp85 | Hydrogen Bond | 2.1 | Carboxyl -OH |

| Arg120 | Ionic Bond | 3.5 | Carboxylate |

| Tyr24 | π-π Stacking | 3.8 | Isoquinoline Ring |

| Val88 | Hydrophobic | 4.0 | Fluorophenyl Moiety |

Future Directions and Emerging Research Avenues in 4 Fluoroisoquinoline 1 Carboxylic Acid Chemistry

Development of Novel and Sustainable Synthetic Strategies for Functionalized 4-Fluoroisoquinoline-1-carboxylic Acids

A primary focus for future research will be the creation of new and more sustainable methods for synthesizing 4-Fluoroisoquinoline-1-carboxylic acid and its analogues. Traditional synthetic routes often rely on harsh reaction conditions and generate significant chemical waste. To address these limitations, researchers are expected to explore several innovative approaches.

One promising direction is the application of biocatalysis , utilizing enzymes to construct the isoquinoline (B145761) framework with high selectivity and under mild conditions. This approach offers the potential for highly efficient and environmentally friendly syntheses. Another area of active development is the use of homogeneous recyclable catalysts , such as ruthenium complexes in biodegradable solvents like PEG-400, which can facilitate C-H/N-N bond activation to build the isoquinoline ring system. These catalytic systems can be recovered and reused, reducing both cost and environmental impact.

Furthermore, the development of one-pot, multi-component reactions will be crucial. These reactions, which allow for the synthesis of complex molecules in a single step from simple starting materials, are highly atom-economical and can significantly reduce the number of purification steps required. researchgate.net The application of such strategies to the synthesis of functionalized 4-Fluoroisoquinoline-1-carboxylic acids would represent a significant advancement in the field.

Exploration of Unconventional Chemical Transformations of the this compound Scaffold

Beyond the synthesis of the core structure, future research will undoubtedly delve into novel ways to modify and functionalize the this compound scaffold. The unique electronic properties conferred by the fluorine atom can be leveraged to explore unconventional chemical transformations.

One such area is photoredox catalysis , which uses visible light to initiate chemical reactions. nih.gov This mild and powerful technique could enable a range of C-H functionalization reactions on the isoquinoline core, allowing for the introduction of diverse substituents at various positions. nih.govclockss.org For instance, photoredox-mediated reactions could facilitate the introduction of alkyl, aryl, or other functional groups, providing access to a wide array of novel derivatives that would be difficult to synthesize using traditional methods. clockss.org

Another emerging area is the use of flow chemistry . acs.orgrsc.org Performing reactions in continuous flow microreactors offers numerous advantages, including enhanced safety, improved reaction control, and the ability to easily scale up production. rsc.orgdurham.ac.ukvapourtec.com For fluorination reactions, which can often involve hazardous reagents, flow chemistry provides a safer and more efficient alternative to batch processing. durham.ac.ukvapourtec.com The application of flow chemistry to the synthesis and functionalization of this compound could streamline the production of new derivatives for biological screening.

Deepening Mechanistic Understanding of Complex Reaction Cascades Involving Fluorinated Isoquinolines

A more profound understanding of the reaction mechanisms underlying the synthesis and functionalization of fluorinated isoquinolines will be critical for the rational design of new synthetic methods. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these chemical transformations.

Density Functional Theory (DFT) calculations , for example, can provide valuable insights into the electronic structure and reactivity of the this compound scaffold. researchgate.net These computational studies can help to predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of selective functionalization reactions. rsc.org Furthermore, DFT can be used to model reaction pathways and transition states, providing a detailed picture of how these complex reactions occur. researchgate.net

Experimental techniques, such as kinetic studies and isotopic labeling, will also play a crucial role in unraveling reaction mechanisms. By carefully studying the rates of reaction and the fate of labeled atoms, researchers can gain a deeper understanding of the step-by-step processes involved in these transformations. This knowledge will be invaluable for optimizing existing reactions and developing entirely new synthetic strategies.

Application of Advanced Machine Learning and Artificial Intelligence in Fluorinated Isoquinoline Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. rsc.org For this compound, these computational tools offer the potential to accelerate the design of new derivatives with desired properties and to predict optimal synthetic routes.

Integration of Green Chemistry Principles for Environmentally Benign Synthesis of this compound

The principles of green chemistry will be a guiding force in the future development of synthetic methods for this compound. The goal is to create chemical processes that are not only efficient but also environmentally sustainable.

A key focus will be the use of greener solvents and reaction conditions. This includes the use of water as a solvent, which is non-toxic and abundant, or the development of solvent-free reaction conditions. tandfonline.com Additionally, the use of ultrasonic irradiation can accelerate reaction rates and improve yields, often under milder conditions than traditional heating methods. mdpi.com

Another important aspect of green chemistry is energy efficiency . researchgate.net The development of catalytic processes that can operate at lower temperatures and pressures will significantly reduce the energy consumption of these syntheses. researchgate.net By embracing these principles, the chemical community can ensure that the synthesis of this compound and its derivatives is conducted in a manner that is both economically viable and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluoroisoquinoline-1-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation of isoquinoline precursors followed by carboxylation. For example, fluorination at the 4-position can be achieved using fluorinating agents like Selectfluor under inert conditions. Carboxylic acid introduction may employ carboxylation via Grignard reactions or hydrolysis of nitrile intermediates. Reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF vs. THF) critically impact yield and purity. Purification via column chromatography or recrystallization is recommended, with purity verified by HPLC (>98%) and melting point analysis .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d6 or CDCl3) to confirm fluorination (δ ~160 ppm for 19F NMR) and carboxylate proton (δ ~12-14 ppm).

- FT-IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and aromatic C-F bonds (~1100 cm⁻¹).

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 208.07) and fragmentation patterns.

- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves spatial conformation .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by:

- pH Stability : Incubate solutions at pH 2 (simulating gastric fluid), 7.4 (physiological), and 10 (alkaline) at 37°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) over 72 hours.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store solid samples at 4°C, 25°C, and 40°C for 30 days, analyzing purity changes monthly .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : Fluorine's electron-withdrawing effect activates the 1-carboxylic acid group for substitution. Use DFT calculations (e.g., Gaussian 09) to model transition states and charge distribution. Experimentally, track reaction kinetics via in-situ NMR with varying nucleophiles (e.g., amines, thiols). Compare regioselectivity with non-fluorinated analogs to isolate electronic vs. steric effects .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Replicate Studies : Standardize assay conditions (e.g., cell lines, incubation time).

- Meta-Analysis : Pool data from multiple studies using tools like RevMan, adjusting for variables (e.g., solvent used, concentration ranges).

- Structure-Activity Relationship (SAR) : Synthesize analogs with controlled substitutions (e.g., 4-Cl, 4-Br) to isolate fluorine's role .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., enzymes in tuberculosis pathways). Validate with in vitro assays (e.g., MIC values against M. tuberculosis) .

Q. How to design toxicity studies for this compound while complying with OECD guidelines?

- Methodological Answer :

- Acute Toxicity : Conduct OECD 423 tests on rodents, administering doses from 50–2000 mg/kg. Monitor mortality, organ weight changes, and histopathology.

- Genotoxicity : Perform Ames tests (OECD 471) with TA98 and TA100 strains ± metabolic activation.

- Ecotoxicity : Assess Daphnia magna immobilization (OECD 202) and algal growth inhibition (OECD 201) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.